7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O4 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications
Vasodilatory and Anti-Asthmatic Activity
Research has been focused on the development of xanthene derivatives for their vasodilatory and anti-asthmatic activity. A study synthesized and characterized a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, finding significant pulmonary vasodilator activity, suggesting potential for anti-asthmatic agents (Bhatia et al., 2016).
Psychotropic Potential
Another line of research explored derivatives for their affinity and potential psychotropic activity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. One study developed 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. Selected compounds exhibited antidepressant-like effects and anxiolytic-like activity in mice, underscoring the therapeutic promise of these compounds for mental health disorders (Chłoń-Rzepa et al., 2013).
Antihistaminic Properties
The antihistaminic activity of related compounds was also evaluated, with some showing promising inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. This suggests potential applications in the treatment of allergies and related respiratory conditions (Pascal et al., 1985).
Cardiovascular Activity
Research into cardiovascular applications revealed that derivatives could possess electrocardiographic, antiarrhythmic, and hypotensive activity, along with alpha1- and alpha2-adrenoreceptor affinities. This points towards potential uses in managing cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Structural and Reactivity Studies
Structural analysis and reactivity studies of the compound and its derivatives contribute to understanding their pharmacological potential. Detailed examination of geometry, conformations, and hydrogen-bonding networks provides insights into their biological interactions and stability (Karczmarzyk et al., 1995).
properties
IUPAC Name |
7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O4/c1-24-17-16(18(29)25(2)20(24)30)27(19(23-17)26-9-7-22-8-10-26)11-13(28)12-31-15-6-4-3-5-14(15)21/h3-6,13,22,28H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOIKPOEJIVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(COC4=CC=CC=C4Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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